

# A Comprehensive Technical Guide on the Physicochemical Properties of VO-Ohpic Trihydrate

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## Compound of Interest

Compound Name: VO-Ohpic trihydrate

Cat. No.: B10780494

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## Introduction

**VO-Ohpic trihydrate** is a potent and selective inhibitor of the tumor suppressor protein PTEN (phosphatase and tensin homolog deleted on chromosome 10).<sup>[1][2][3][4][5]</sup> Its ability to modulate the crucial PI3K/Akt/mTOR signaling pathway has positioned it as a valuable tool in cancer research and other therapeutic areas. This document provides an in-depth overview of its physicochemical properties, experimental protocols for its use, and a visualization of its mechanism of action.

## Physicochemical Properties

**VO-Ohpic trihydrate** is a crystalline solid, typically appearing as a light green to green powder.<sup>[1][3][6]</sup> Its core structure consists of a central vanadyl ion coordinated with two 3-hydroxypyridine-2-carboxylic acid (OHpic) ligands, water, and is present as a trihydrate.

## General Properties

Property	Value	Reference
Chemical Name	(OC-6-45)-aqua(3-hydroxy-2-pyridinecarboxylato- $\kappa$ N <sup>1</sup> , $\kappa$ O <sup>2</sup> ) [3-(hydroxy- $\kappa$ O)-2-pyridinecarboxylato(2-)- $\kappa$ O <sup>2</sup> ]oxo-vanadate(1-), hydrogen, trihydrate	[1]
Common Names	VO-Ohpic trihydrate, VO-OHpic (hydrate)	[1]
CAS Number	476310-60-8	[1][3][6][7][8]
Molecular Formula	C <sub>12</sub> H <sub>16</sub> N <sub>2</sub> O <sub>11</sub> V	[3][6][7]
Molecular Weight	415.20 g/mol	[1][7][8]
Appearance	Light green to green crystalline solid	[3][6]
Purity	≥95% to >99%	[1][2][4]

## Solubility

Solvent	Solubility	Reference
DMSO	≥50 mg/mL (120.42 mM)	[6][7]
PBS (pH 7.2)	~1 mg/mL	[1]
Water	Insoluble (< 0.1 mg/mL)	[4][6][7]
Ethanol	Sparingly soluble with sonication	[3]

## Spectroscopic Data

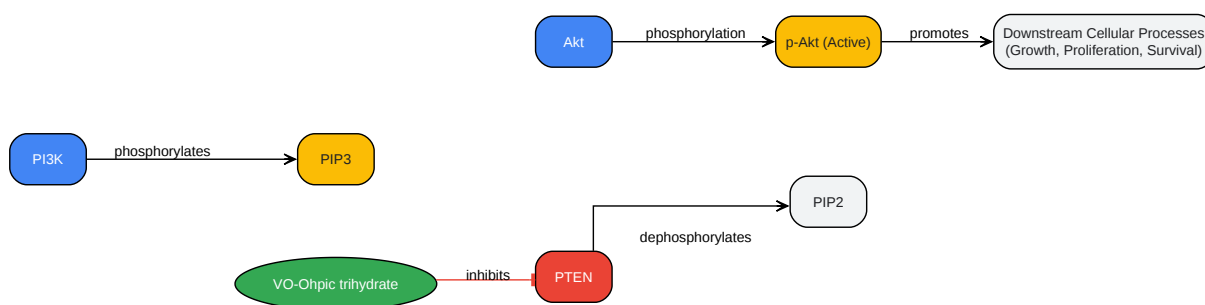
Technique	Wavelength ( $\lambda$ max)	Reference
UV-Vis	303 nm	[1]

## Biological Activity and Mechanism of Action

**VO-Ohpic trihydrate** is a highly potent, selective, and reversible inhibitor of PTEN, with reported IC<sub>50</sub> values of 35 nM and 46 nM.[1][2][3][4][5][7] PTEN is a phosphatase that acts as a critical negative regulator of the PI3K/Akt signaling pathway by dephosphorylating phosphatidylinositol (3,4,5)-trisphosphate (PIP<sub>3</sub>).

By inhibiting PTEN, **VO-Ohpic trihydrate** leads to an accumulation of cellular PIP<sub>3</sub>. [1] This, in turn, promotes the phosphorylation and activation of Akt, a key downstream effector in this pathway.[1] The activation of Akt influences a multitude of cellular processes, including cell growth, proliferation, survival, and glucose metabolism.[1][4]

## Signaling Pathway Diagram



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Caption: Inhibition of PTEN by **VO-Ohpic trihydrate** leads to the activation of the PI3K/Akt signaling pathway.

## Experimental Protocols

Detailed methodologies for key experiments involving **VO-Ohpic trihydrate** are outlined below.

### In Vitro PTEN Inhibition Assay (Fluorescence-based)

This protocol is adapted from methodologies that utilize a fluorogenic substrate to measure PTEN activity.[5]

Objective: To determine the IC<sub>50</sub> of **VO-Ohpic trihydrate** against recombinant PTEN.

Materials:

- Recombinant human PTEN protein
- Assay Buffer: 100 mM Tris (pH 7.4), 2 mM DTT
- Substrate: 3-O-methylfluorescein phosphate (OMFP)
- Inhibitor: **VO-Ohpic trihydrate** dissolved in DMSO
- 96-well black microtiter plate
- Fluorescence spectrophotometer (Excitation: 485 nm, Emission: 525 nm)

Procedure:

- Prepare serial dilutions of **VO-Ohpic trihydrate** in DMSO, and then dilute further in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).
- In a 96-well plate, add the recombinant PTEN enzyme to the Assay Buffer.
- Add the diluted **VO-Ohpic trihydrate** or DMSO (for control wells) to the enzyme mixture and pre-incubate for 10 minutes at room temperature to allow for inhibitor binding.
- Initiate the enzymatic reaction by adding the OMFP substrate.
- Monitor the increase in fluorescence over time at 20°C. The hydrolysis of OMFP to the fluorescent product OMF is a direct measure of PTEN activity.
- Calculate the initial reaction rates and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC<sub>50</sub> value.

## Western Blot Analysis of Akt Phosphorylation

This protocol is a standard method to assess the downstream effects of PTEN inhibition in a cellular context.<sup>[6][9]</sup>

Objective: To detect the increase in Akt phosphorylation in cells treated with **VO-Ohpic trihydrate**.

Materials:

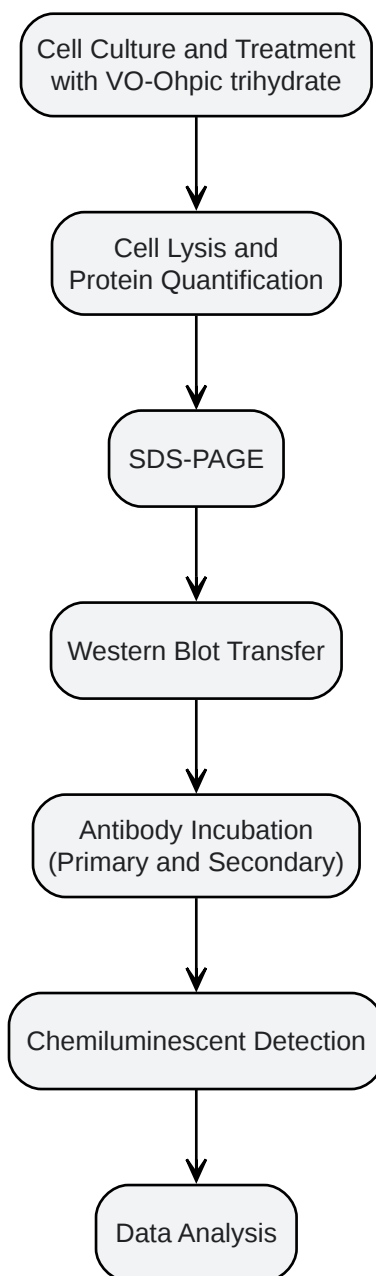
- Cell line of interest (e.g., NIH 3T3 fibroblasts)
- Cell culture medium and supplements
- **VO-Ohpic trihydrate**
- Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA Protein Assay Kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane and transfer apparatus
- Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti- $\beta$ -actin
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Plate cells and allow them to adhere overnight.
- Treat the cells with varying concentrations of **VO-Ohpic trihydrate** for a specified time (e.g., 24 hours).
- Wash the cells with ice-cold PBS and lyse them using Lysis Buffer.

- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.
- Strip the membrane and re-probe for total Akt and a loading control like  $\beta$ -actin to ensure equal protein loading.

## Experimental Workflow Diagram



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Caption: A typical workflow for analyzing protein phosphorylation changes after cell treatment with **VO-Ohpic trihydrate**.

## Storage and Handling

**VO-Ohpic trihydrate** should be stored as a solid under desiccating conditions at -20°C for long-term stability (up to 3 years).[2][6] Stock solutions in DMSO can be stored at -80°C for up

to 6 months.[6][7] It is recommended to use freshly opened DMSO for preparing solutions as it is hygroscopic and can affect solubility.[6]

## Conclusion

**VO-Ohpic trihydrate** is a well-characterized, potent inhibitor of PTEN with significant utility in biological research. Its defined physicochemical properties, established biological activity, and clear mechanism of action make it an invaluable tool for investigating the PI3K/Akt signaling pathway and its role in various disease states. The experimental protocols provided herein offer a starting point for researchers to effectively utilize this compound in their studies.

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